molecular formula C9H8N4 B13326306 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13326306
M. Wt: 172.19 g/mol
InChI Key: UZXZFPYRSOMVNE-UHFFFAOYSA-N
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Description

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a pyridine derivative featuring a cyanoethylamino substituent at the 5-position and a nitrile group at the 2-position. This compound belongs to a broader class of pyridine-carbonitriles, which are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-(2-cyanoethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H8N4/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,5H2

InChI Key

UZXZFPYRSOMVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCC#N)C#N

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Nitrile and Amino Derivatives

The synthesis generally begins with the formation of a pyridine derivative bearing nitrile groups at specific positions, followed by functionalization with amino and cyanoethyl groups. For example, a typical route involves:

This approach is supported by research on pyridine derivatives with nitrile functionalities, where cyclocondensation reactions of suitable precursors such as ethyl cyanoacetate, aromatic aldehydes, and thiourea are employed to generate pyrimidine-5-carbonitrile derivatives, which can be further modified to obtain the target compound.

Direct Functionalization of 2-Aminopyridine

One efficient route involves starting with 2-aminopyridine, which undergoes nitrile substitution reactions:

This method is adaptable and can be optimized for yield and purity, as demonstrated in patent literature on pyridine derivatives.

Specific Preparation Methods from Patent Literature

Microreactor-assisted Synthesis

A modern approach utilizes microreactor technology for safer, faster, and more controlled synthesis:

  • Step 1: Dissolve 2-aminopyridine in an organic solvent such as ethylene dichloride or methyl alcohol.
  • Step 2: Prepare a nitrating mixture (concentrated nitric acid and sulfuric acid) and pump it into a microreactor along with the 2-aminopyridine solution.
  • Step 3: Control temperature between 20-60°C to nitrate selectively at the pyridine ring, forming 2-nitropyridine derivatives.
  • Step 4: Reduce the nitro group to an amino group if necessary, then introduce the cyanoethyl group via nucleophilic substitution with 2-chloroethylamine derivatives.

This method, detailed in patent CN104447522A, emphasizes safety, high yield, and environmental friendliness.

Cyclocondensation and Alkylation Routes

Another well-documented method involves:

This route is supported by research on pyrimidine derivatives, where microwave irradiation significantly shortens reaction times and increases yields.

Nitration and Alkylation of 2-Aminopyridine

A direct nitration of 2-aminopyridine using nitrating acids (nitric acid and sulfuric acid) under controlled temperature (below 50°C) produces 2-nitropyridine derivatives. These intermediates can then be alkylated with 2-chloroethylamine or similar reagents to introduce the amino and cyanoethyl groups.

Summary Data Table of Preparation Methods

Method Starting Material Key Reactions Conditions Advantages References
Multi-step cyclization Ethyl cyanoacetate, thiourea, aldehyde Cyclocondensation, alkylation Reflux, microwave High yield, versatile ,,
Nitration of 2-aminopyridine 2-Aminopyridine Nitration, alkylation Controlled temperature, acid mixture Direct, scalable ,
Microreactor-assisted nitration 2-Aminopyridine Microreactor nitration, alkylation 20-60°C, flow conditions Safe, rapid
Reduction and substitution Nitro derivatives Reduction, nucleophilic substitution Standard reflux, catalytic hydrogenation High purity

Research Findings and Optimization Strategies

  • Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in cyclocondensation steps.
  • Microreactor technology enhances safety and control during nitration, minimizing risks associated with handling concentrated acids.
  • Solvent selection impacts yield and purity; common solvents include ethylene dichloride, methyl alcohol, and ethanol, with mixed solvent systems often preferred.
  • Catalysts such as palladium on carbon or platinum are employed during reduction steps to achieve high purity products efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amines or other reduced products .

Scientific Research Applications

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyridine ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile (Target) 5-(2-cyanoethylamino), 2-cyano C9H9N4 187.20 (calculated) Balanced polarity; cyanoethyl group enhances hydrogen bonding and solubility.
5-[8-[(1-Methylpiperidin-4-yl)amino]-1,5-naphthyridin-2-yl]pyridine-2-carbonitrile (32) Extended naphthyridine-piperidine system C20H21N7 359.43 Dual inhibitor of Plasmodium phosphatidylinositol; high yield (80%).
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile (55b) Pyrazole-methyl, nitro, CF3 C13H10F3N5O2 333.25 Electron-withdrawing groups enhance reactivity; used in GLUT1 inhibition.
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 5-amino, 3-CF3, 2-cyano C7H4F3N3 187.12 Apalutamide intermediate; CF3 group improves lipophilicity.
5-(2-Aminoethyl)pyridine-2-carbonitrile 5-(2-aminoethyl), 2-cyano C8H9N3 147.18 Aminoethyl group increases basicity; potential for salt formation.
5-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride 5-(aminomethyl), 2-cyano, HCl salt C7H8ClN3 169.61 Hydrochloride salt enhances aqueous solubility.

Key Research Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (CF3, NO2): Enhance metabolic stability and target affinity but may reduce solubility . Amino/Alkylamino Groups: Improve water solubility and enable salt formation (e.g., hydrochloride salts in ). Extended Aromatic Systems: Increase binding potency in enzyme inhibition (e.g., naphthyridine in ).

Synthetic Efficiency : Suzuki couplings and palladium-catalyzed reactions (e.g., ) achieve higher yields (>80%) compared to stepwise substitutions.

Emerging Applications : Pyridine-2-carbonitriles are increasingly explored in kinase inhibitors, antivirals, and antimalarials, driven by their modular synthesis and tunable properties.

Biological Activity

5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both cyano and amino groups, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C8H8N4\text{C}_8\text{H}_8\text{N}_4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thus demonstrating potential for managing diabetes .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyridine compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

In Vitro Studies

  • DPP-IV Inhibition : A study demonstrated that this compound acts as a selective DPP-IV inhibitor, showing significant antihyperglycemic effects in vitro. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 50 µM, indicating potent activity against this target .
  • Antimicrobial Activity : Another investigation revealed that the compound displayed moderate antibacterial effects against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as an antimicrobial agent .

In Vivo Studies

Research involving animal models has indicated that administration of this compound resulted in significant reductions in blood glucose levels, supporting its role as an antihyperglycemic agent. The compound was well-tolerated with no observed toxic effects at therapeutic doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50/MIC Study Reference
DPP-IV InhibitionDipeptidyl Peptidase IV~50 µM
Antimicrobial ActivityPseudomonas aeruginosa32 µg/mL
Antihyperglycemic EffectsBlood glucose regulationN/A

Q & A

Q. What are the optimal synthetic routes for 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution on pyridine derivatives or multi-step protocols involving cyanoethylation. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanoethyl group .
  • Temperature control : Reactions at 60–80°C minimize side products like dimerization .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) improves regioselectivity .
    Data Table :
MethodYield (%)Purity (%)Key Conditions
Route A7295DMF, 70°C, 12h
Route B6892THF, K₂CO₃, 60°C

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The cyanoethyl group (-CH₂CH₂CN) shows a triplet at δ 2.8–3.0 ppm (CH₂ adjacent to nitrile) and a singlet for the pyridine ring protons .
  • IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group; N-H stretching (amine) appears at ~3350 cm⁻¹ .
  • MS : Molecular ion [M+H]⁺ at m/z 203.1 (theoretical) with fragmentation patterns distinguishing substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs to quantify IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with tritiated ligands and Scatchard analysis .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in binding affinity data across biological targets?

Methodological Answer: Contradictions arise from varying steric/electronic environments of targets. Strategies include:

  • Side-chain engineering : Replace the cyanoethyl group with bulkier substituents (e.g., hydroxybutyl) to alter steric hindrance .
  • Computational modeling : Molecular dynamics simulations predict binding poses in conflicting targets (e.g., kinases vs. GPCRs) .
    Case Study :
    A methyl-to-ethoxy substitution increased selectivity for kinase A (IC₅₀ = 0.8 µM) over kinase B (IC₅₀ = 12 µM) by reducing hydrophobic interactions in kinase B’s pocket .

Q. What advanced techniques validate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways via 2D NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps .
  • In situ FTIR : Monitor intermediate formation (e.g., imine tautomers) during multi-step syntheses .

Q. How do solvent polarity and substituent effects influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the nitrile group to amides occurs in aqueous buffers (pH 7.4, 37°C). Half-life increases in DMSO due to reduced water activity .
  • Substituent impact : Electron-withdrawing groups (e.g., -CF₃) stabilize the pyridine ring against oxidative degradation .
    Data Table :
SubstituentHalf-life (h, pH 7.4)Major Degradation Product
-CH₂CH₂CN6.25-Aminopyridine-2-carboxamide
-CF₃14.5Trifluoromethylpyridine

Q. What computational tools reconcile discrepancies between in silico predictions and experimental SAR data?

Methodological Answer:

  • Hybrid QM/MM : Refine docking scores by integrating quantum mechanics for ligand flexibility and molecular mechanics for protein rigidity .
  • Free-energy perturbation (FEP) : Calculate relative binding energies to correct false positives in virtual screening .
  • Machine learning : Train models on high-throughput datasets to predict outliers in SAR trends .

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